BenchChemオンラインストアへようこそ!

Thioguanine

Acute Lymphoblastic Leukemia Pediatric Oncology Clinical Trial

Select Thioguanine for applications demanding a thiopurine with an 80-fold reduction in DNA base-pair lifetime and superior intracellular TGN accumulation versus mercaptopurine. This compound is indicated where the CCG-1952 trial's 5.1% absolute EFS improvement in pediatric ALL (84.1% vs 79.0%, P=0.004) is clinically prioritized, or for IBD protocols with <50% azathioprine/mercaptopurine tolerance where thioguanine achieves 80% tolerability. For TPMT/NUDT15-guided dosing research, thioguanine provides established quantitative adjustments (75% dose for TPMT IM; 50% for NUDT15 IM) to minimize myelosuppression. Ideal as a model DNA-perturbing agent in mismatch repair and DNA damage response studies.

Molecular Formula C5H5N5S
Molecular Weight 167.19 g/mol
CAS No. 154-42-7
Cat. No. B1684491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioguanine
CAS154-42-7
SynonymsTabloid;  Tabloid brand thioguanine;  Tioguanine. Foreign brand names: Lanvis;  Tioguanin. Abbreviations: 6TG;  TG. Code names: BW 5071;  Wellcome U3B;  WR1141;  X 27. Chemical structure names: * 2Amino 6MP;  * 2Amino17dihydro6Hpurine6thione;  * 2Amino6mercaptopurine;  * 2Amino6purinethiol;  * 2Aminopurin6thiol;  * 2Aminopurine6(1H)thione;  * 2Aminopurine6thiol;  * 6 Mercaptoguanine;  * 6 Thioguanine;  * 6HPurine6thione 2amino17dihydro (9CI);  * 6Mercapto2aminopurine;  * 6mercaptoguanine;  * 6thioguanine.
Molecular FormulaC5H5N5S
Molecular Weight167.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=S)N=C(N2)N
InChIInChI=1S/C5H5N5S/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)
InChIKeyWYWHKKSPHMUBEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
INSOL IN WATER, ALCOHOL, CHLOROFORM;  FREELY SOL IN DIL SOLUTIONS OF ALKALI HYDROXIDES
8.34e-01 g/L
Readily soluble in dilute aqueous alkali. Insoluble in water, alcohol, or chloroform.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Thioguanine (CAS 154-42-7): Baseline Pharmacological and Procurement Profile


Thioguanine (6-thioguanine, 6-TG; CAS 154-42-7) is a synthetic purine antimetabolite belonging to the thiopurine class of anticancer and immunosuppressive agents. Its molecular formula is C5H5N5S, with a molecular weight of 167.19 g/mol. Physicochemical properties include a melting point ≥300°C (lit.) with decomposition, and a yellow to green crystalline powder appearance [1]. As a prodrug, thioguanine requires intracellular activation by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form cytotoxic thioguanine nucleotides (TGNs), which are subsequently incorporated into DNA and RNA, leading to cell death [2]. It is an FDA-approved drug (since 1966) and is primarily indicated for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), and is also used off-label for autoimmune conditions such as inflammatory bowel disease (IBD) [3].

Why Thioguanine (CAS 154-42-7) Cannot Be Generically Substituted by Other Thiopurines


Despite belonging to the same thiopurine class, thioguanine, mercaptopurine (6-MP), and azathioprine (a prodrug of 6-MP) exhibit critical differences in their metabolic pathways, pharmacodynamic effects, and toxicity profiles that preclude simple therapeutic substitution. Thioguanine's unique metabolic route bypasses certain activation steps required for 6-MP, leading to significantly higher intracellular concentrations of active thioguanine nucleotides (TGNs) at lower doses [1]. Furthermore, thioguanine incorporation into DNA induces a distinct structural perturbation—an 80-fold decrease in base-pair lifetime—that is not observed with mercaptopurine, suggesting a unique molecular mechanism of cytotoxicity [2]. Clinically, these molecular differences translate into divergent efficacy and safety outcomes, as demonstrated by randomized trials in leukemia and observational studies in inflammatory bowel disease. Consequently, selection among thiopurines must be guided by specific evidence of efficacy and toxicity rather than class-based assumptions.

Quantitative Evidence Differentiating Thioguanine (CAS 154-42-7) from Its Closest Analogs


Superior Event-Free Survival in Childhood ALL: Thioguanine vs. Mercaptopurine (CCG-1952 Randomized Trial)

In a large randomized phase III trial (CCG-1952, N=2027) of children with standard-risk acute lymphoblastic leukemia (ALL), thioguanine (TG) demonstrated a statistically significant improvement in 7-year event-free survival (EFS) compared to mercaptopurine (MP). [1]

Acute Lymphoblastic Leukemia Pediatric Oncology Clinical Trial

5-Fold Higher Intracellular Active Metabolite Concentrations: Thioguanine vs. Mercaptopurine

A comparative pharmacokinetic study in children with ALL revealed that thioguanine achieves substantially higher intracellular concentrations of active thioguanine nucleotides (TGNs) than mercaptopurine, despite being administered at a lower dose. [1]

Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

Superior Tolerability in IBD: 80% of Patients Tolerate Thioguanine vs. <50% for Azathioprine/Mercaptopurine

In patients with inflammatory bowel disease (IBD), thioguanine demonstrates a significantly better tolerability profile compared to azathioprine and mercaptopurine, enabling more patients to remain on effective therapy. [1]

Inflammatory Bowel Disease Immunosuppression Drug Tolerance

Reduced In Vitro Hepatotoxicity: Thioguanine vs. Azathioprine and Mercaptopurine

An in vitro study using human hepatocytes and the highly differentiated HepaRG cell line found that thioguanine exhibits less pronounced toxic effects compared to azathioprine and mercaptopurine. [1]

Hepatotoxicity In Vitro Toxicology Drug Safety

Unique DNA Perturbation: 80-Fold Decrease in Base Pair Lifetime

Structural biology studies using NMR spectroscopy revealed that incorporation of thioguanine into DNA causes a unique and profound alteration in base pair dynamics compared to unmodified guanine. [1]

Molecular Mechanism DNA Structure Biophysics

Pharmacogenetics-Guided Dosing: TPMT/NUDT15 Genotype Adjustments for Thioguanine

The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides specific, quantitative dosing recommendations for thioguanine based on TPMT and NUDT15 genotypes, which differ from those for other thiopurines. [1]

Pharmacogenetics Precision Medicine Drug Safety

Validated Application Scenarios for Thioguanine (CAS 154-42-7) Based on Quantitative Differentiation


Maintenance Therapy for Standard-Risk Pediatric ALL with Emphasis on EFS

Based on the CCG-1952 trial, thioguanine is indicated for maintenance therapy in standard-risk pediatric ALL where a 5.1% absolute improvement in 7-year EFS over mercaptopurine (84.1% vs. 79.0%, P=0.004) is clinically prioritized [4]. Procurement for this indication should be supported by evidence of superior event-free survival.

Second-Line Immunosuppression in IBD for Azathioprine/Mercaptopurine-Intolerant Patients

For IBD patients who cannot tolerate azathioprine or mercaptopurine (where <50% tolerate these drugs), thioguanine offers a well-tolerated alternative with an 80% tolerance rate [4]. This scenario is directly supported by evidence of superior tolerability, making thioguanine a preferred option for maintaining thiopurine therapy in this population.

In Vitro Studies of DNA Damage and Repair Mechanisms

The unique biophysical signature of thioguanine—an 80-fold reduction in base pair lifetime and ~6°C decrease in DNA melting temperature—makes it a valuable tool for studying DNA damage response and mismatch repair pathways [4]. Researchers should procure thioguanine for experiments requiring a well-characterized DNA-perturbing agent with defined structural consequences.

Precision Medicine Protocols Requiring TPMT/NUDT15 Genotype-Guided Dosing

In clinical or research settings implementing pharmacogenetics-guided therapy, thioguanine is a model compound due to its established, quantitative dosing guidelines based on TPMT and NUDT15 variants [4]. Procurement should be linked to protocols that incorporate pre-treatment genotyping and specified dose adjustments (e.g., 75% dose for TPMT IM, 50% for NUDT15 IM) to minimize myelosuppression risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thioguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.